
6-(2,5-Dimethylphenyl)picolinic acid
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Overview
Description
6-(2,5-Dimethylphenyl)picolinic acid is an organic compound with the molecular formula C14H13NO2. It is a derivative of picolinic acid, where the phenyl ring is substituted with two methyl groups at the 2 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-Dimethylphenyl)picolinic acid typically involves the reaction of 2,5-dimethylphenylboronic acid with picolinic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(2,5-Dimethylphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
Chemical Research Applications
Coordination Chemistry
- 6-(2,5-Dimethylphenyl)picolinic acid serves as an effective ligand in coordination chemistry. It forms complexes with transition metals, which are studied for their catalytic properties. The compound's ability to chelate metal ions is crucial for understanding metal ion homeostasis and its implications in biological systems.
Synthesis of Amides
- The compound can be utilized in the synthesis of amides through reactions with various amines. These amides have potential applications in catalysis and molecular devices. For instance, the reaction of picolinic acid with thionyl chloride and aniline derivatives yields N-alkyl-N-phenylpicolinamides, which are valuable in organic synthesis .
Biological Applications
Antimicrobial and Anticancer Properties
- Derivatives of this compound are being explored for their biological activities, particularly antimicrobial and anticancer effects. Research indicates that certain derivatives can inhibit the growth of cancer cells and possess antibacterial properties, making them candidates for therapeutic development.
Metal Ion Modulation
- The compound's chelation properties allow it to modulate metal ion homeostasis in biological systems. This can affect cellular processes such as enzyme activity and gene expression. Studies have shown that it can bind to zinc finger proteins, potentially inhibiting viral replication.
Industrial Applications
Advanced Materials Synthesis
- In industrial settings, this compound is used in the synthesis of advanced materials like polymers and nanomaterials. Its unique structural properties facilitate the development of materials with specific functionalities.
Catalysis
- The compound is also significant in catalytic processes. Its derivatives can act as catalysts or catalyst precursors in various organic reactions, enhancing reaction rates and selectivity .
Case Study 1: Synthesis of Picolinamides
A study demonstrated the effective synthesis of N-alkyl-N-phenylpicolinamides from picolinic acid using thionyl chloride as a coupling agent. The reaction yielded products with moderate to good yields (31–54%) and highlighted the utility of picolinic acid derivatives in organic synthesis .
Compound | Yield (%) |
---|---|
N-Ethyl-N-phenylpicolinamide | 31 |
N,N-Diphenylpicolinamide | 54 |
Case Study 2: Palladium-Catalyzed C-H/N-H Coupling
Research reported a palladium-catalyzed method for forming five- and six-membered heterocycles using a picolinamide directing group. This method showcased the versatility of picolinic acid derivatives in synthesizing complex organic molecules efficiently .
Reaction Type | Yield (%) |
---|---|
Indoline Formation | Good |
Pyrrolidine Formation | Fair |
Mechanism of Action
The mechanism of action of 6-(2,5-Dimethylphenyl)picolinic acid involves its ability to chelate metal ions. This chelation can disrupt metal ion homeostasis in biological systems, leading to various biological effects. For example, it can bind to zinc finger proteins, altering their structure and function, which can inhibit viral replication and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: The parent compound, picolinic acid, lacks the dimethyl substitutions on the phenyl ring.
Nicotinic Acid: An isomer of picolinic acid with the carboxyl group at the 3-position.
Isonicotinic Acid: Another isomer with the carboxyl group at the 4-position.
Uniqueness
6-(2,5-Dimethylphenyl)picolinic acid is unique due to the presence of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. These substitutions can enhance its ability to form stable complexes with metal ions and may impart unique biological properties compared to its analogs .
Biological Activity
6-(2,5-Dimethylphenyl)picolinic acid is a compound with notable biological activities primarily attributed to its ability to chelate metal ions. This property not only facilitates its role in various chemical reactions but also underpins its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, antimicrobial properties, and implications for medicinal chemistry.
The primary mechanism by which this compound exerts its biological effects is through metal ion chelation. This interaction can disrupt metal ion homeostasis in biological systems, influencing various cellular processes. For instance, it can bind to zinc finger proteins, altering their structure and function, which may inhibit viral replication and other cellular activities .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to enhance the antimicrobial activity of other drugs against various pathogens, including Mycobacterium avium complex organisms. In studies where it was combined with antimycobacterial drugs like clarithromycin and rifampicin, the compound demonstrated a synergistic effect that improved the efficacy of treatment against both extracellular and intracellular infections .
Table 1: Antimicrobial Efficacy of this compound
Pathogen | MIC (µg/mL) | Combined Treatment Efficacy |
---|---|---|
Mycobacterium avium | 31.25 | Enhanced with clarithromycin |
Staphylococcus aureus | 62.5 | Moderate activity |
Candida albicans | 62.5 | Comparable to fluconazole |
Case Studies
Several case studies have highlighted the potential applications of this compound in clinical settings:
- Study on Mycobacterial Infections : A study demonstrated that picolinic acid can potentiate macrophage antimycobacterial activity. When administered alongside established antimycobacterial drugs, it significantly reduced the bacterial load in infected macrophages .
- Antioxidant Properties : Research has also indicated that derivatives of picolinic acid possess antioxidant capabilities. These compounds can scavenge free radicals and protect cells from oxidative stress, suggesting their utility in conditions associated with oxidative damage .
- In Vitro Studies : In vitro assays have shown that the compound exhibits promising antimicrobial and antioxidant activities, with a focus on its derivatives which may enhance these properties further .
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to explore enhanced biological activities. For instance, certain derivatives have shown improved interactions with target proteins, leading to increased bioavailability and reduced toxicity profiles . Molecular docking studies have provided insights into how these compounds interact at the molecular level, offering a foundation for further drug development.
Table 2: Summary of Biological Activities
Properties
IUPAC Name |
6-(2,5-dimethylphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-6-7-10(2)11(8-9)12-4-3-5-13(15-12)14(16)17/h3-8H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJVFKOTQJBYLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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